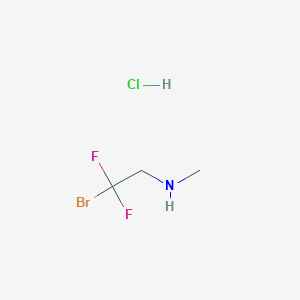

(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride

Description

Properties

IUPAC Name |

2-bromo-2,2-difluoro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrF2N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUBESBJTRWUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(F)(F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride typically involves the reaction of 2-bromo-2,2-difluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions could produce corresponding oxides .

Scientific Research Applications

Organic Chemistry

(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the introduction of difluoromethyl groups into various organic molecules, enhancing their reactivity and potential applications.

Key Reactions:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the formation of new carbon-nitrogen bonds.

- Difluoromethylation: It is used in difluoromethylation processes to create compounds with enhanced biological activity and stability .

Biological Research

The compound has been investigated for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics suggest possible interactions with biological macromolecules.

Mechanisms of Action:

- Enzyme Inhibition: Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

- Anticancer Activity: Similar compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as DNA alkylation and apoptosis induction .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | TBD | DNA alkylation |

| Related Compound A | A549 (lung cancer) | 15 | Topoisomerase inhibition |

| Related Compound B | HeLa (cervical cancer) | 20 | Apoptosis induction |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and materials science.

Applications Include:

- Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.

- Agrochemicals: Potential applications in developing pesticides and herbicides due to its reactivity.

Case Study 1: Anticancer Research

A study explored the anticancer properties of difluoroethyl amines, including this compound. Researchers found that compounds with similar structures significantly inhibited cancer cell growth through mechanisms involving DNA damage and cell cycle arrest.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed its potential as an inhibitor. The study demonstrated that it could alter enzyme activity, providing insights into its possible therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to chlorine, making the target compound more reactive in nucleophilic substitutions .

- Fluorine Effects: Difluoroethyl groups improve metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in drug candidates like Pexidartinib (, though structurally distinct) .

- Aromatic vs. Aliphatic Backbones : Compounds with aromatic rings (e.g., thiophene in or pyrimidine in ) exhibit π-π stacking interactions, useful in kinase inhibitors, whereas aliphatic backbones favor solubility and synthetic flexibility .

Biological Activity

(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride is a synthetic compound with notable applications in both chemical and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by case studies and research findings.

- Molecular Formula : C4H8BrF2N·HCl

- Molecular Weight : 202.48 g/mol

- Structure : The compound features a bromine atom, two fluorine atoms, and a methylamine group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors, altering their activity and influencing cellular responses.

The presence of fluorine atoms enhances the compound's binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds containing difluoromethyl groups exhibit significant antimicrobial properties. A study demonstrated that related difluoroethyl compounds showed effective inhibition against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential for further development as a chemotherapeutic agent .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects associated with difluoromethyl compounds. These effects are thought to stem from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Such properties could make this compound a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Antimicrobial Activity Study | Tested against E. coli and S. aureus; showed significant inhibition at low concentrations. | Supports use as an antimicrobial agent in drug formulation. |

| Cancer Cell Line Assay | Induced apoptosis in MCF-7 breast cancer cells; increased caspase activity observed. | Indicates potential as an anticancer therapeutic. |

| Neuroprotection Research | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxins. | Suggests possible application in neurodegenerative disease therapy. |

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-bromo-2,2-difluoroethylamine with methylamine under controlled conditions. The process includes:

- Reaction Setup : The reactants are mixed in a suitable solvent.

- Temperature Control : The reaction is maintained at specific temperatures to optimize yield.

- Purification : Post-reaction purification steps ensure high purity for biological testing.

This method allows for scalability and cost-effective production suitable for research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.